Ropinirole-d7 Hydrochloride
Ropinirole-d7 Hydrochloride
Ropinirole-d7 is intended for use as an internal standard for the quantification of ropinirole by GC- or LC-MS. Ropinirole is a dopamine D2 receptor agonist that induces [35S]GTPγS binding in CHO cells expressing the human receptor (EC50 = 304 nM). It is selective for dopamine D2 over D1 receptors (Kis = 29 and >100,000 nM, respectively), as well as a panel of adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors (IC50s = >9,000 nM for all). Ropinirole reduces spontaneous locomotor activity in mice at doses less than 50 mg/kg but increases it at a dose of 100 mg/kg. It also induces contralateral asymmetry in 6-OHDA-lesioned mice. Ropinirole (0.01-1 mg/kg) reverses locomotor deficits and restores interest in novel stimuli in a marmoset model of Parkinson's disease induced by MPTP. Formulations containing ropinirole have been used in the treatment of Parkinson's disease motor dysfunction.
A deuterated Ropinirole impurity. Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
A deuterated Ropinirole impurity. Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196499
InChI:
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
SMILES:
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Molecular Formula:
C16H25ClN2O
Molecular Weight:
303.88 g/mol
Ropinirole-d7 Hydrochloride
CAS No.:
Cat. No.: VC0196499
Molecular Formula: C16H25ClN2O
Molecular Weight: 303.88 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Ropinirole-d7 is intended for use as an internal standard for the quantification of ropinirole by GC- or LC-MS. Ropinirole is a dopamine D2 receptor agonist that induces [35S]GTPγS binding in CHO cells expressing the human receptor (EC50 = 304 nM). It is selective for dopamine D2 over D1 receptors (Kis = 29 and >100,000 nM, respectively), as well as a panel of adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors (IC50s = >9,000 nM for all). Ropinirole reduces spontaneous locomotor activity in mice at doses less than 50 mg/kg but increases it at a dose of 100 mg/kg. It also induces contralateral asymmetry in 6-OHDA-lesioned mice. Ropinirole (0.01-1 mg/kg) reverses locomotor deficits and restores interest in novel stimuli in a marmoset model of Parkinson's disease induced by MPTP. Formulations containing ropinirole have been used in the treatment of Parkinson's disease motor dysfunction. A deuterated Ropinirole impurity. Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors |
|---|---|
| Molecular Formula | C16H25ClN2O |
| Molecular Weight | 303.88 g/mol |
| IUPAC Name | 4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; |
| Standard InChI Key | XDXHAEQXIBQUEZ-DWPKPNNESA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
| SMILES | CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
| Canonical SMILES | CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
| Appearance | Light Yellow Solid |
| Melting Point | >234°C (dec.) |
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